Metazine

Vue d'ensemble

Description

Metazine is a term that could refer to several different substances, including Trimetazidine , a drug used for treating angina pectoris . It’s described as the first cytoprotective anti-ischemic agent . It improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . It has become controversial for its use as a performance-enhancing drug .

Molecular Structure Analysis

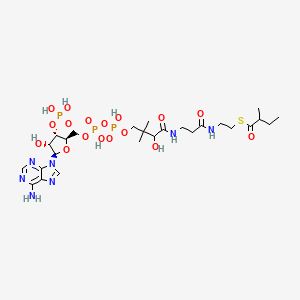

Trimetazidine, a possible reference for Metazine, has a molecular formula of C14H22N2O3 . The structure-activity relationship of the drug class has been explored to a reasonable extent .

Chemical Reactions Analysis

Metazine, in the context of odor control, works by bonding with malodorous molecules, changing their electron patterns, and canceling their properties through hydrogen bonding, atom formation (adsorption), and encapsulation .

Applications De Recherche Scientifique

Meta-Research in the Scientific Ecosystem

Meta-research, or research on research, plays a critical role in understanding and improving the scientific ecosystem. It focuses on evaluating the efficiency, quality, and biases within scientific research, addressing concerns about the credibility of scientific literature. Through a translational framework involving problem identification, investigation, solution development, and evaluation, meta-research aims to calibrate the scientific ecosystem toward higher standards. This field uses empirical evidence to guide the development of the scientific community and maximize its potential, making it essential for the continuous evolution of science (Hardwicke et al., 2019).

Metabonomics and Toxicology

Metabonomics, a branch of meta-research, is increasingly recognized for its power in understanding the metabolic changes due to toxicity, disease, or genetic modifications. It emphasizes the need for statistically reliable decision tools to distinguish between physiological and pathological responses in animal models. This field leverages techniques like NMR spectroscopy and mass spectrometry, combined with statistical methods like partial least squares regression, to identify biomarkers or patterns of dysfunction related to toxicity or disease. Such approaches are crucial for navigating the complexities of biological data sets and improving the reliability and significance of biomarkers in toxicological studies (Antti et al., 2004).

Metabolomics in Drug Discovery and Precision Medicine

Metabolomics, the comprehensive analysis of metabolites within biological systems, is pivotal in drug discovery and precision medicine. It aids in diagnosing diseases, understanding disease mechanisms, identifying drug targets, and monitoring therapeutic outcomes. By characterizing metabolites in cells, tissues, or biofluids, metabolomics offers insights into drug efficacy and adverse drug reactions, contributing to a more precise and personalized approach to medicine (Wishart, 2016).

Applications in Oncology

In oncology, metabolomics serves as a valuable tool for cancer diagnosis, prognosis, and therapeutic evaluation. The global quantitative assessment of metabolites, whether individually or as part of a metabolomic profile, can lead to early detection of cancer and serve as predictive and pharmacodynamic markers of drug effects. Metabolomics bridges laboratory research and clinical practice, especially through metabolic and molecular imaging technologies like positron emission tomography and magnetic resonance spectroscopic imaging. These technologies enable noninvasive discrimination of metabolic markers, highlighting the potential of metabolomics in oncology (Spratlin et al., 2009).

Mécanisme D'action

Safety and Hazards

High concentrations of methane, a possible reference for Metazine, in water wells can accumulate in confined spaces and act as an asphyxiant or become flammable . These dangers can be mitigated through enhanced venting of the well casing or venting confined spaces (like basements) and removing any ignition sources .

Propriétés

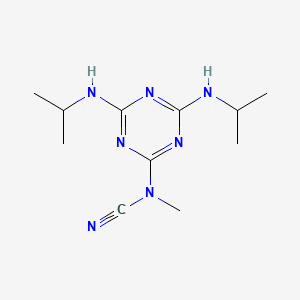

IUPAC Name |

[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N7/c1-7(2)13-9-15-10(14-8(3)4)17-11(16-9)18(5)6-12/h7-8H,1-5H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLHQGBTKIZHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N(C)C#N)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217988 | |

| Record name | Metazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67704-68-1 | |

| Record name | N-[4,6-Bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-N-methylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67704-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067704681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

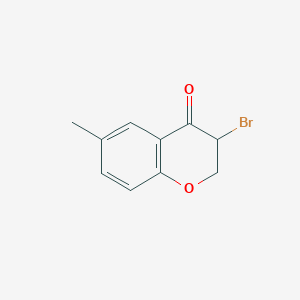

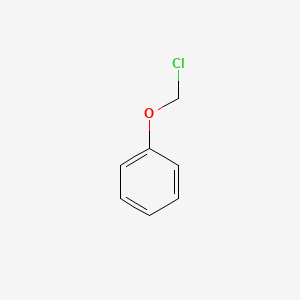

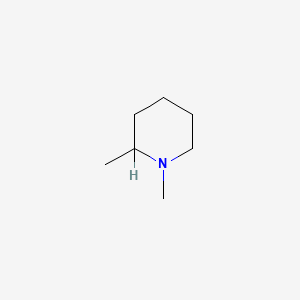

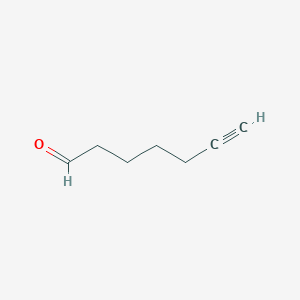

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

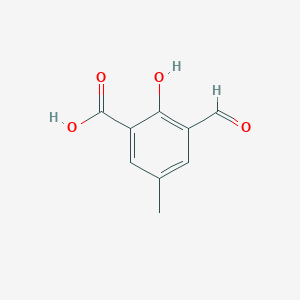

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)

![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)